p-Tolylphosphonic acid

Description

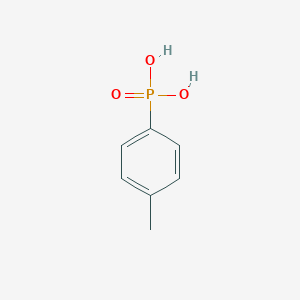

Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9O3P/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNDWSARZJHIKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187341 | |

| Record name | Phosphonic acid, (4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3366-72-1 | |

| Record name | P-(4-Methylphenyl)phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3366-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, (4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003366721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3366-72-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, (4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-TOLYLPHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3KLS2A7SN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of p-Tolylphosphonic Acid from p-Toluidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of p-tolylphosphonic acid from p-toluidine, a process of significant interest in the development of pharmaceuticals and advanced materials. The core of this synthesis relies on a well-established Sandmeyer-type reaction, involving the diazotization of p-toluidine followed by a phosphonation step. This document details the experimental protocols, presents key quantitative data, and offers a visual representation of the synthetic workflow.

Core Synthesis Pathway

The conversion of p-toluidine to p-tolylphosphonic acid is a two-step process. The first step is the diazotization of the primary aromatic amine, p-toluidine, to form the corresponding diazonium salt. This intermediate is then subjected to a phosphonation reaction, typically using phosphorus trichloride, to introduce the phosphonic acid moiety onto the aromatic ring. For the p-tolyl derivative, the reaction gratifyingly yields the desired phosphonic acid as the primary product.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of arylphosphonic acids via the diazo reaction.

Step 1: Diazotization of p-Toluidine

Materials:

-

p-Toluidine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Ice

-

Water

Procedure:

-

In a flask, a specific molar equivalent of p-toluidine is dissolved in a solution of concentrated hydrochloric acid and water.

-

The resulting solution is cooled to 0-5 °C in an ice bath with continuous and vigorous stirring. This will likely result in the formation of a fine suspension of p-toluidine hydrochloride.

-

In a separate beaker, a solution of one molar equivalent of sodium nitrite is prepared in cold water.

-

The sodium nitrite solution is added dropwise to the cold p-toluidine hydrochloride suspension. The temperature must be strictly maintained below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.

-

After the complete addition of the sodium nitrite solution, the reaction mixture is stirred for an additional 15-20 minutes in the ice bath to ensure the complete formation of the p-tolyldiazonium chloride solution.

Step 2: Phosphonation of the Diazonium Salt

Materials:

-

p-Tolyldiazonium chloride solution (from Step 1)

-

Phosphorus Trichloride (PCl₃)

-

An appropriate organic solvent (e.g., ethyl acetate)

-

Copper(I) halide catalyst (optional, but can improve yield)

Procedure:

-

The cold p-tolyldiazonium salt solution is added to a solution of phosphorus trichloride in an organic solvent. The reaction is typically carried out in a flask equipped with a stirrer and a gas outlet to manage the evolution of nitrogen gas.

-

The reaction mixture is stirred at a controlled temperature. In some cases, gentle warming to around 50°C may be necessary to initiate the reaction.

-

The reaction is monitored by the evolution of nitrogen gas. Once the gas evolution ceases, the reaction is considered complete.

-

The reaction mixture is then hydrolyzed by the careful addition of water. This step converts the intermediate phosphonous dichloride to the final phosphonic acid.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent.

-

The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is removed under reduced pressure to yield the crude p-tolylphosphonic acid.

Purification

Crude p-tolylphosphonic acid can be purified by recrystallization from a suitable solvent system, such as water or an ethanol-water mixture.

Quantitative Data

While specific yields can vary depending on the exact reaction conditions and scale, the Sandmeyer-type synthesis of arylphosphonic acids is known to provide products of high purity.

| Parameter | Value | Reference |

| Yield | Moderate to Good | General observation for Sandmeyer phosphonation |

| Melting Point (°C) | Specific data not available in searched literature | - |

| Appearance | Crystalline solid | General property of arylphosphonic acids |

Note: The precise yield and melting point for p-tolylphosphonic acid synthesized via this specific route would need to be determined experimentally.

Spectroscopic Characterization Data (Predicted)

The following table outlines the expected spectroscopic data for p-tolylphosphonic acid based on its chemical structure.

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons (doublets in the range of 7-8 ppm), methyl protons (singlet around 2.3-2.4 ppm), and a broad singlet for the P-OH protons. |

| ¹³C NMR | Aromatic carbons (signals in the range of 120-145 ppm), methyl carbon (signal around 21 ppm). |

| ³¹P NMR | A single peak characteristic of an arylphosphonic acid. |

| IR (cm⁻¹) | P=O stretching (around 1200-1250 cm⁻¹), P-O-H stretching (broad band around 2500-3000 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic). |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of p-tolylphosphonic acid from p-toluidine.

Caption: Synthetic workflow for p-tolylphosphonic acid.

p-Tolylphosphonic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of p-Tolylphosphonic acid, a member of the organophosphorus compound family. This document consolidates essential information regarding its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a visual representation of a general experimental workflow.

Core Properties of p-Tolylphosphonic Acid

p-Tolylphosphonic acid, identified by the CAS number 3366-72-1, possesses the molecular formula C7H9O3P.[1][2] Its molecular weight is 172.12 g/mol .[1] A summary of its key physical and chemical properties is presented in the table below. It is important to note that while this data is compiled from various chemical suppliers, experimental values can vary.

| Property | Value | Reference |

| CAS Number | 3366-72-1 | [1][2] |

| Molecular Formula | C7H9O3P | [1] |

| Molecular Weight | 172.12 g/mol | [1] |

Experimental Protocols

The synthesis and analysis of p-Tolylphosphonic acid are crucial for its application in research and development. The following sections detail generalized experimental methodologies.

Synthesis of p-Tolylphosphonic Acid via the Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a widely utilized method for the formation of carbon-phosphorus bonds, making it a suitable pathway for the synthesis of p-Tolylphosphonic acid. This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

-

p-Tolyl halide (e.g., p-bromotoluene or p-iodotoluene)

-

Trialkyl phosphite (e.g., triethyl phosphite)

-

Anhydrous reaction solvent (e.g., toluene or xylene)

-

Inert gas (e.g., nitrogen or argon)

-

Hydrochloric acid (concentrated)

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

Reaction Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a condenser, and a drying tube, all under an inert atmosphere.

-

Reagent Addition: Charge the round-bottom flask with the p-tolyl halide and the trialkyl phosphite in the chosen anhydrous solvent.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent and any unreacted starting materials under reduced pressure.

-

Hydrolysis: Add concentrated hydrochloric acid to the residue and heat the mixture to reflux to hydrolyze the phosphonate ester to the corresponding phosphonic acid.

-

Isolation and Purification: Cool the reaction mixture, which should result in the precipitation of p-Tolylphosphonic acid. Collect the solid product by filtration, wash it with cold water, and dry it under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.

Analysis of p-Tolylphosphonic Acid by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust analytical technique for determining the purity and concentration of p-Tolylphosphonic acid. The following is a general HPLC method that can be adapted for this purpose.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol)

-

p-Tolylphosphonic acid standard

-

Sample solvent (e.g., mobile phase or a mixture of water and organic solvent)

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the aqueous buffer and the organic solvent in a suitable ratio. Degas the mobile phase before use.

-

Standard Solution Preparation: Prepare a stock solution of the p-Tolylphosphonic acid standard of a known concentration in the sample solvent. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh and dissolve the p-Tolylphosphonic acid sample in the sample solvent to a known concentration.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase: Isocratic or gradient elution with a mixture of aqueous buffer and organic solvent.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where p-Tolylphosphonic acid has significant absorbance.

-

Injection Volume: Typically 10-20 µL.

-

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution to determine the concentration and purity of p-Tolylphosphonic acid.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of p-Tolylphosphonic acid.

Caption: General workflow for the synthesis and purification of p-Tolylphosphonic acid.

References

Unraveling the Solid State: A Technical Guide to the Prospective Crystal Structure of p-Tolylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural characteristics of p-tolylphosphonic acid, a molecule of interest in materials science and medicinal chemistry. While a definitive, publicly accessible crystal structure from single-crystal X-ray diffraction remains elusive in broad literature searches, this document provides a comprehensive overview of the methodologies required for its determination. The synthesis, crystallization, and structural analysis protocols detailed herein are based on established methods for analogous arylphosphonic acids, offering a robust framework for researchers seeking to elucidate the precise solid-state architecture of this compound.

Synthesis of p-Tolylphosphonic Acid

The preparation of p-tolylphosphonic acid can be achieved through several synthetic routes, with the choice of method often depending on the availability of starting materials and desired scale. A common and effective approach is the Michaelis-Arbuzov reaction.

Experimental Protocol: Michaelis-Arbuzov Reaction

This reaction involves the treatment of a trialkyl phosphite with an aryl halide. For the synthesis of p-tolylphosphonic acid, p-bromotoluene serves as a suitable starting material.

Materials:

-

p-Bromotoluene

-

Triethyl phosphite

-

Anhydrous nickel(II) chloride (catalyst)

-

Hydrochloric acid (concentrated)

-

Toluene (anhydrous)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

A mixture of p-bromotoluene and a slight excess of triethyl phosphite is prepared in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

A catalytic amount of anhydrous nickel(II) chloride is added to the reaction mixture.

-

The mixture is heated to reflux under a nitrogen atmosphere for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The excess triethyl phosphite and the ethyl bromide byproduct are removed under reduced pressure.

-

The resulting crude diethyl p-tolylphosphonate is dissolved in concentrated hydrochloric acid.

-

The solution is heated to reflux for an extended period (typically 12-24 hours) to effect hydrolysis of the phosphonate ester.

-

The reaction mixture is cooled, and the precipitated p-tolylphosphonic acid is collected by vacuum filtration.

-

The crude product is washed with cold diethyl ether and dried.

-

Further purification can be achieved by recrystallization.

Crystallization of p-Tolylphosphonic Acid

Obtaining single crystals of sufficient quality is paramount for X-ray crystallographic analysis. The choice of solvent and crystallization technique is critical and often requires empirical optimization.

Experimental Protocol: Slow Evaporation

Slow evaporation of a saturated solution is a widely used technique for growing high-quality single crystals of organic molecules.

Materials:

-

Purified p-tolylphosphonic acid

-

A suitable solvent or solvent system (e.g., ethanol, methanol, water, or mixtures thereof)

-

Small, clean vials or beakers

-

Parafilm or a loosely fitting cap

Procedure:

-

A saturated solution of p-tolylphosphonic acid is prepared by dissolving the compound in a minimal amount of a suitable solvent at room temperature or with gentle heating.

-

The solution is filtered to remove any insoluble impurities.

-

The clear, saturated solution is transferred to a clean vial.

-

The vial is covered with parafilm perforated with a few small holes or a loosely fitting cap to allow for slow evaporation of the solvent.

-

The vial is placed in a vibration-free environment at a constant temperature.

-

Crystal growth is monitored over a period of days to weeks.

Crystal Structure Determination

Once suitable single crystals are obtained, their three-dimensional structure can be determined using single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

Procedure:

-

A single crystal of appropriate size and quality is selected and mounted on a goniometer head.

-

The crystal is placed in a single-crystal X-ray diffractometer.

-

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and potential radiation damage.

-

A preliminary diffraction pattern is collected to determine the unit cell parameters and the crystal system.

-

A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

-

The collected data is processed, including integration of the reflection intensities and corrections for absorption and other experimental factors.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined against the experimental data to optimize the atomic coordinates, displacement parameters, and other structural parameters.

-

The final refined structure is validated and analyzed to determine bond lengths, bond angles, and intermolecular interactions.

Quantitative Data Summary

As of the latest literature search, specific quantitative crystallographic data for p-tolylphosphonic acid is not publicly available. The following table is a template that would be populated upon successful structure determination.

| Crystallographic Parameter | Value |

| Chemical Formula | C₇H₉O₃P |

| Formula Weight | 172.12 g/mol |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | |

| a | To be determined |

| b | To be determined |

| c | To be determined |

| α | To be determined |

| β | To be determined |

| γ | To be determined |

| Volume | To be determined |

| Z (molecules per unit cell) | To be determined |

| Calculated Density | To be determined |

| Absorption Coefficient | To be determined |

| F(000) | To be determined |

| Crystal Size | To be determined |

| Theta range for data collection | To be determined |

| Index ranges | To be determined |

| Reflections collected | To be determined |

| Independent reflections | To be determined |

| Completeness to theta | To be determined |

| Refinement method | To be determined |

| Data / restraints / parameters | To be determined |

| Goodness-of-fit on F² | To be determined |

| Final R indices [I>2sigma(I)] | To be determined |

| R indices (all data) | To be determined |

Visualized Experimental Workflows

To aid in the understanding of the experimental processes, the following diagrams illustrate the key workflows.

Caption: Workflow for the synthesis of p-Tolylphosphonic Acid via the Michaelis-Arbuzov reaction.

Caption: General workflow for the crystallization and X-ray structure determination of p-Tolylphosphonic Acid.

Navigating the Solubility Landscape of p-Tolylphosphonic Acid: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of p-tolylphosphonic acid in various organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document provides key data, detailed experimental protocols, and a visual representation of the solubility determination workflow to support laboratory and process development activities.

Introduction: The Role of p-Tolylphosphonic Acid in Research and Development

p-Tolylphosphonic acid is an organophosphorus compound of significant interest in various chemical and pharmaceutical applications. Its utility as a building block in organic synthesis, a ligand in catalysis, and a component in the development of novel materials necessitates a thorough understanding of its physical properties. Among these, solubility in organic solvents is a critical parameter that governs reaction kinetics, purification strategies, and formulation design. This guide addresses the current knowledge gap by consolidating available solubility information and outlining standardized methods for its determination.

Solubility Profile of Arylphosphonic Acids

Quantitative solubility data for p-tolylphosphonic acid is not extensively available in peer-reviewed literature. However, data for the structurally analogous compound, phenylphosphonic acid, provides a valuable reference point. The primary difference between the two compounds is a methyl group on the phenyl ring in p-tolylphosphonic acid, which may slightly alter its solubility profile due to changes in polarity and molecular weight. It is generally expected that p-tolylphosphonic acid will exhibit similar solubility trends to phenylphosphonic acid.

The following table summarizes the mole fraction solubility (x) of phenylphosphonic acid in several common organic solvents at various temperatures, as determined by the static analytical method.[1]

Table 1: Mole Fraction Solubility (x) of Phenylphosphonic Acid in Various Organic Solvents [1]

| Temperature (K) | n-Propanol | Acetone | Acetonitrile | Ethyl Acetate | Chloroform |

| 288.15 | 0.0989 | 0.0864 | 0.0466 | 0.0275 | 0.0079 |

| 293.15 | 0.1145 | 0.0998 | 0.0549 | 0.0328 | 0.0094 |

| 298.15 | 0.1323 | 0.1152 | 0.0645 | 0.0390 | 0.0112 |

| 303.15 | 0.1526 | 0.1328 | 0.0756 | 0.0462 | 0.0133 |

| 308.15 | 0.1758 | 0.1529 | 0.0884 | 0.0545 | 0.0158 |

| 313.15 | 0.2023 | 0.1760 | 0.1031 | 0.0642 | 0.0187 |

| 318.15 | 0.2327 | 0.2025 | 0.1201 | 0.0755 | 0.0221 |

As indicated by the data, the solubility of phenylphosphonic acid increases with a rise in temperature across all tested solvents.[1] The order of solubility at a given temperature is: n-propanol > acetone > acetonitrile > ethyl acetate > chloroform.[1] This trend suggests that specific solute-solvent interactions, rather than just solvent polarity, play a significant role in the dissolution process.

Experimental Protocols for Solubility Determination

The data presented for phenylphosphonic acid was obtained using the static analytical method, a robust and widely used technique for determining the equilibrium solubility of a solid in a liquid.[1] This method is a type of isothermal saturation technique coupled with gravimetric analysis.[1]

Principle of the Static Analytical Method

The core principle of this method is to achieve a state of thermodynamic equilibrium between the solid solute (p-tolylphosphonic acid) and the solvent at a constant temperature.[1] An excess amount of the solid is agitated in the solvent for a sufficient period to ensure the solution becomes saturated. Once equilibrium is reached, the solid and liquid phases are separated, and the concentration of the solute in the saturated solution is determined.[1]

Detailed Experimental Procedure

The following protocol is a detailed adaptation of the static analytical method for determining the solubility of p-tolylphosphonic acid.

Apparatus:

-

Jacketed glass vessel (e.g., 120 mL) with a magnetic stirrer.

-

Thermostatic circulating water bath with an accuracy of ±0.05 K.

-

Calibrated thermometer.

-

Analytical balance.

-

Syringe with a filter (e.g., 0.2 µm PTFE).

-

Vacuum drying oven.

Procedure:

-

Apparatus Setup: The jacketed glass vessel is connected to the thermostatic water bath to maintain a constant, predefined temperature.[2]

-

Sample Preparation: An excess amount of p-tolylphosphonic acid is added to a known mass of the selected organic solvent in the vessel.[1] The vessel is then securely sealed to prevent any solvent evaporation.[1]

-

Equilibration: The mixture is continuously stirred at a constant temperature to facilitate the dissolution process and reach equilibrium. A minimum of 4 hours of stirring is recommended to ensure saturation.[2]

-

Phase Separation: After the stirring period, the agitation is stopped, and the solution is allowed to stand undisturbed for a period to allow the excess solid to settle, resulting in a clear supernatant.

-

Sample Withdrawal: A sample of the clear supernatant is carefully withdrawn using a pre-heated syringe fitted with a filter to prevent any solid particles from being collected.[2]

-

Gravimetric Analysis: The withdrawn saturated solution is transferred to a pre-weighed container. The solvent is then evaporated in a vacuum drying oven at an elevated temperature (e.g., 353.15 K) until a constant weight of the dried solute is achieved.[2]

-

Calculation: The mass of the dissolved p-tolylphosphonic acid and the mass of the solvent in the sample are determined by weighing. The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent or as a mole fraction.

-

Replication: The experiment should be repeated multiple times (at least three) at each temperature point to ensure the reproducibility and accuracy of the results.[2]

Visualizing the Experimental Workflow

To further clarify the process of solubility determination, the following diagram illustrates the key stages of the experimental workflow.

Caption: Workflow for Solubility Determination by the Static Analytical Method.

Conclusion

While direct quantitative solubility data for p-tolylphosphonic acid remains a subject for further investigation, the information available for the analogous phenylphosphonic acid provides a strong foundation for estimating its behavior in various organic solvents. The detailed experimental protocol for the static analytical method presented in this guide offers a standardized approach for researchers to generate precise and reliable solubility data for p-tolylphosphonic acid and other related compounds. A thorough understanding and application of these principles are essential for the effective use of this important chemical in research and development.

References

Spectroscopic Analysis of p-Tolylphosphonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-Tolylphosphonic acid, a compound of interest in various chemical and pharmaceutical research domains. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data in a clear, tabular format, details the experimental protocols for data acquisition, and includes a visual representation of the analytical workflow.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of p-Tolylphosphonic acid.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR, ¹³C NMR, and ³¹P NMR Spectroscopic Data for p-Tolylphosphonic Acid

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| ¹H NMR | 7.70 | Doublet of Doublets | J(H,H) = 8.2, J(P,H) = 14.5 | 2 x Ar-H (ortho to P) |

| 7.30 | Doublet | J(H,H) = 8.2 | 2 x Ar-H (meta to P) | |

| 10.5 (broad) | Singlet | - | 2 x P-OH | |

| 2.40 | Singlet | - | -CH₃ | |

| ¹³C NMR | 142.0 | Singlet | - | Ar-C (para to P) |

| 132.5 | Doublet | J(P,C) = 10.0 | 2 x Ar-C (ortho to P) | |

| 129.8 | Doublet | J(P,C) = 12.0 | 2 x Ar-C (meta to P) | |

| 128.0 (d) | Doublet | J(P,C) = 185.0 | Ar-C (ipso to P) | |

| 21.5 | Singlet | - | -CH₃ | |

| ³¹P NMR | 18.5 | Singlet | - | P |

Note: NMR data is typically acquired in a deuterated solvent such as DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and 85% H₃PO₄ for ³¹P NMR.

Infrared (IR) Spectroscopy Data

Table 2: Characteristic Infrared Absorption Bands for p-Tolylphosphonic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2500 | Broad, Strong | O-H stretch (from P-OH, hydrogen-bonded) |

| 1600, 1495 | Medium | C=C stretch (aromatic ring) |

| 1250 | Strong | P=O stretch |

| 1020 | Strong | P-O stretch |

| 815 | Strong | C-H bend (para-disubstituted aromatic ring) |

Note: IR spectra are often acquired from a solid sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectroscopic data for p-Tolylphosphonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of p-Tolylphosphonic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

The spectral width should be set to cover the range of approximately 0-12 ppm.

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.

-

A proton-decoupled pulse sequence is standard.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

The spectral width should encompass the range of approximately 0-200 ppm.

-

-

³¹P NMR Spectroscopy:

-

Acquire the spectrum, typically at a frequency of 162 MHz for a 400 MHz instrument.[1]

-

Proton decoupling is commonly used to simplify the spectrum.[1]

-

A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

The chemical shifts are referenced externally to 85% phosphoric acid.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of p-Tolylphosphonic acid with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The data is usually collected over the range of 4000-400 cm⁻¹.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like p-Tolylphosphonic acid.

References

In-Depth Technical Guide: Thermal Stability of p-Tolylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolylphosphonic acid is an organophosphorus compound with applications in materials science, catalysis, and as a structural motif in medicinal chemistry. Understanding its thermal stability is crucial for determining its suitability in various applications, particularly those involving elevated temperatures, such as in polymer synthesis, formulation of pharmaceuticals, and high-temperature catalysis. This technical guide provides a comprehensive overview of the thermal properties of p-Tolylphosphonic acid, including its physical characteristics and detailed, generalized protocols for its thermal analysis.

Physicochemical Properties

A summary of the known physical and chemical properties of p-Tolylphosphonic acid is presented in Table 1.

Table 1: Physicochemical Properties of p-Tolylphosphonic Acid

| Property | Value |

| Chemical Formula | C₇H₉O₃P |

| Molecular Weight | 172.12 g/mol |

| Melting Point | 185 °C |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in polar organic solvents |

Thermal Analysis: Methodologies and Expected Behavior

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal stability of a compound.

-

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides information on decomposition temperatures, moisture content, and the presence of volatile components.

-

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Detailed Experimental Protocol for Thermogravimetric Analysis (TGA)

This protocol provides a general procedure for the TGA analysis of a solid organic compound like p-Tolylphosphonic acid.

-

Instrument Preparation:

-

Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications. A standard calibration with calcium oxalate is recommended.

-

Select an appropriate sample pan, typically platinum or alumina, for high-temperature analysis.

-

-

Sample Preparation:

-

Weigh approximately 5-10 mg of finely ground p-Tolylphosphonic acid directly into the tared TGA sample pan.

-

Record the exact sample weight.

-

-

TGA Method Parameters:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Collection: Record the sample weight as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage weight loss versus temperature to obtain the TGA curve.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum weight loss rates.

-

Determine the onset temperature of decomposition (Tonset) and the temperature at specific weight loss percentages (e.g., T5%, T10%, T50%).

-

Detailed Experimental Protocol for Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for the DSC analysis of p-Tolylphosphonic acid.

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Use aluminum or hermetically sealed pans for the sample and an empty, sealed pan as a reference.

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of p-Tolylphosphonic acid into a DSC pan.

-

Hermetically seal the pan to prevent any loss of volatile decomposition products.

-

-

DSC Method Parameters:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the melting point, for instance, 250 °C, at a heating rate of 10 °C/min.

-

-

Data Collection: Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition or other transitions.

-

Determine the onset temperature, peak temperature, and enthalpy of melting (ΔHm).

-

Hypothesized Thermal Decomposition Pathway

While specific experimental data is unavailable, a plausible thermal decomposition pathway for p-Tolylphosphonic acid can be hypothesized based on the known behavior of phenylphosphonic acid. The decomposition is likely to proceed through the following stages:

-

Anhydride Formation: Upon heating, two molecules of p-Tolylphosphonic acid may undergo intermolecular dehydration to form a phosphonic anhydride.

-

C-P Bond Cleavage: At higher temperatures, cleavage of the carbon-phosphorus bond is expected, leading to the formation of toluene and phosphorus-containing species.

-

Further Decomposition: The phosphorus-containing intermediates would likely decompose further into various phosphorus oxides.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of p-Tolylphosphonic acid.

Caption: Workflow for Thermal Analysis of p-Tolylphosphonic Acid.

Hypothesized Decomposition Pathway

The diagram below illustrates a potential thermal decomposition pathway for p-Tolylphosphonic acid.

Caption: Hypothesized Thermal Decomposition of p-Tolylphosphonic Acid.

Conclusion

While specific experimental data on the thermal decomposition of p-Tolylphosphonic acid is limited in the public domain, this guide provides a robust framework for its analysis. The provided protocols for TGA and DSC offer a starting point for researchers to determine its thermal stability profile accurately. The hypothesized decomposition pathway, based on analogous compounds, suggests that the molecule likely undergoes dehydration followed by C-P bond cleavage at elevated temperatures. For professionals in drug development and materials science, empirical determination of these thermal properties is a critical step in the application and handling of p-Tolylphosphonic acid.

An In-depth Technical Guide to p-Tolylphosphonic Acid Derivatives and Analogs for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of p-tolylphosphonic acid derivatives and their analogs, focusing on their synthesis, biological activities, and potential as therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

p-Tolylphosphonic acid and its derivatives are a class of organophosphorus compounds that have garnered significant interest in medicinal chemistry. Their structural analogy to phosphates allows them to act as mimetics of substrates or transition states of various enzymes, leading to potent and selective inhibition.[1] This guide will delve into the synthesis of these compounds, their application as enzyme inhibitors, particularly against protein tyrosine phosphatases (PTPs), and their potential as anticancer agents.

Synthesis of p-Tolylphosphonic Acid Derivatives

The synthesis of p-tolylphosphonic acid derivatives can be achieved through several established methods in organophosphorus chemistry. A common route involves the Michaelis-Arbuzov reaction, followed by hydrolysis or further modification.

General Synthesis of Diethyl p-Tolylphosphonate

A versatile precursor for many derivatives is diethyl p-tolylphosphonate. This can be synthesized via the Michaelis-Arbuzov reaction between a p-tolyl halide and triethyl phosphite.

Experimental Protocol: Synthesis of Diethyl p-Tolylphosphonate

Materials:

-

p-Bromotoluene

-

Triethyl phosphite

-

Anhydrous Toluene

-

Sodium metal

-

Ethanol

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.

-

Reaction with p-Bromotoluene: To the freshly prepared sodium ethoxide solution, add p-bromotoluene dropwise at room temperature with vigorous stirring.

-

Addition of Triethyl Phosphite: Following the addition of p-bromotoluene, add triethyl phosphite dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add toluene and wash with water to remove any inorganic salts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo.

-

Purification: The crude diethyl p-tolylphosphonate can be purified by vacuum distillation.

Synthesis of α-Hydroxyphosphonates

α-Hydroxyphosphonates are valuable intermediates and can be synthesized from diethyl p-tolylphosphonate derivatives. A common method is the Pudovik reaction, which involves the addition of a dialkyl phosphite to an aldehyde.[2]

Experimental Protocol: Synthesis of Diethyl (hydroxy)(p-tolyl)methylphosphonate [2]

Materials:

-

p-Tolualdehyde

-

Diethyl phosphite

-

Triethylamine (catalyst)

-

Toluene (solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-tolualdehyde (1 equivalent) and diethyl phosphite (1 equivalent) in toluene.

-

Add a catalytic amount of triethylamine to the mixture.

-

Heat the reaction mixture to 80-110 °C and stir for approximately 3 hours. Monitor the reaction's progress using TLC.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the toluene under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or by distillation.[2]

Below is a diagram illustrating the general workflow for the synthesis and purification of these compounds.

Biological Applications

p-Tolylphosphonic acid derivatives have shown significant promise in various biological applications, primarily as enzyme inhibitors. Their structural similarity to natural phosphate-containing molecules allows them to interact with the active sites of enzymes involved in phosphorylation-dependent signaling pathways.

Inhibition of Protein Tyrosine Phosphatases (PTPs)

Protein tyrosine phosphatases are a family of enzymes that play crucial roles in cellular signaling by dephosphorylating tyrosine residues on proteins.[3] Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders.[2] Phosphonic acids are effective mimics of phosphotyrosine and can act as competitive inhibitors of PTPs.[1]

One of the well-studied PTPs is SHP2, a non-receptor protein tyrosine phosphatase that is a key component of the RAS-MAPK signaling pathway.[4] Overactivation of SHP2 is associated with several types of cancer.[5]

The following table summarizes the inhibitory activity of some phosphonic acid analogs against SHP2. While not exclusively p-tolyl derivatives, they provide a strong rationale for the potential of this class of compounds.

| Compound ID | Structure | Target | IC50 (µM) | Reference |

| NSC-87877 | Sulfonic acid derivative | SHP2 | 0.318 | [4] |

| Cryptotanshinone | Natural product | SHP2 | 22.50 | [4] |

| Enoxolone | Triterpenoid | SHP2 | 9.6 | |

| Celastrol | Triterpenoid | SHP2 | 3.3 |

Experimental Protocol: In Vitro SHP2 Inhibition Assay

Materials:

-

Recombinant human SHP2 enzyme

-

Phosphopeptide substrate (e.g., pNPP or a specific phosphotyrosine-containing peptide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

-

p-Tolylphosphonic acid derivatives (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the p-tolylphosphonic acid derivatives in the assay buffer.

-

In a 96-well plate, add the SHP2 enzyme to each well.

-

Add the diluted inhibitor compounds to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the phosphopeptide substrate to each well.

-

Monitor the dephosphorylation of the substrate over time by measuring the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

The diagram below illustrates the role of SHP2 in the RAS/MAPK signaling pathway and the mechanism of its inhibition.

Anticancer Activity

The role of p-tolylphosphonic acid derivatives as inhibitors of key signaling molecules like SHP2 suggests their potential as anticancer agents.[6] The cytotoxic effects of these compounds can be evaluated against various cancer cell lines.

The following table presents hypothetical IC50 values for a series of p-tolylphosphonic acid derivatives against common cancer cell lines, illustrating the type of data generated in such studies.

| Compound ID | R1 Group | R2 Group | MCF-7 IC50 (µM) | A549 IC50 (µM) |

| PTA-01 | H | H | 15.2 | 22.5 |

| PTA-02 | Cl | H | 8.7 | 12.1 |

| PTA-03 | OCH3 | H | 25.4 | 35.8 |

| PTA-04 | H | NO2 | 5.1 | 7.9 |

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

Materials:

-

Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

p-Tolylphosphonic acid derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.

-

Prepare serial dilutions of the p-tolylphosphonic acid derivatives in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

p-Tolylphosphonic acid derivatives represent a promising class of compounds with significant potential in drug discovery. Their ability to be synthesized through robust chemical methods and their efficacy as enzyme inhibitors, particularly against PTPs like SHP2, make them attractive candidates for the development of novel therapeutics for cancer and other diseases. Further research, including quantitative structure-activity relationship (QSAR) studies and in vivo efficacy and toxicity evaluations, will be crucial in advancing these compounds towards clinical applications. This guide provides a foundational framework for researchers and drug development professionals to explore the potential of this versatile chemical scaffold.

References

- 1. [Development of Biologically Active Compounds on the Basis of Phosphonic and Phosphinic Acid Functionalities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Shp2 protein tyrosine phosphatase inhibitor activity of estramustine phosphate and its triterpenoid analogs - PMC [pmc.ncbi.nlm.nih.gov]

p-Tolylphosphonic Acid: A Technical Health and Safety Guide for Researchers

This guide provides comprehensive health and safety information for p-Tolylphosphonic acid, intended for researchers, scientists, and professionals in drug development. The following sections detail toxicological data, physical and chemical properties, handling procedures, and emergency response protocols.

Hazard Identification and Classification

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage.[1] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs (Kidney, Bone) through prolonged or repeated exposure if swallowed (based on octylphosphonic acid). |

| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects (based on phosphorous acid).[1] |

| Note: This classification is based on data for structurally related phosphonic acids and should be used as a precautionary guideline. |

Toxicological Information

The toxicological profile of p-tolylphosphonic acid is not extensively documented. However, an acute toxicity study in mice has been reported.

Table 2: Acute Toxicity of p-Tolylphosphonic Acid

| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects |

| LD50 (Lethal dose, 50 percent kill) | Subcutaneous | Rodent - mouse | 1 gm/kg | Details of toxic effects not reported other than lethal dose value.[2] |

Experimental Protocols

Detailed experimental protocols for the toxicological data of p-tolylphosphonic acid are not publicly available. However, such studies generally follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity (OECD 423): This method involves the administration of the test substance to fasted animals in a stepwise procedure. The starting dose level is selected from one of four fixed levels. The outcome of the test is the observation of either mortality or evident toxicity at one of the dose levels, which allows for the determination of the acute oral toxicity.

-

Acute Dermal Toxicity (OECD 402): The substance is applied to the shaved skin of animals in a single dose. The animals are observed for a specified period for signs of toxicity and mortality.

-

Skin Corrosion/Irritation (OECD 431, 439): In vitro methods using reconstructed human epidermis are now preferred. These tests assess the potential of a substance to cause skin corrosion or irritation by measuring cell viability after exposure.

-

Eye Corrosion/Irritation (OECD 492): In vitro methods using reconstructed human cornea-like epithelium are used to assess the potential for eye damage. These tests evaluate the substance's ability to induce cytotoxicity in the corneal epithelial cells.

Physical and Chemical Properties

Understanding the physical and chemical properties of p-tolylphosphonic acid is essential for its safe handling and storage.

Table 3: Physical and Chemical Properties of p-Tolylphosphonic Acid

| Property | Value |

| Molecular Formula | C7H9O3P[2] |

| Molecular Weight | 172.12 g/mol [3] |

| Melting Point | 185 °C |

| Boiling Point | 355.8 ± 35.0 °C at 760 mmHg[2] |

| Flash Point | 169.0 ± 25.9 °C[2] |

| Density | 1.35 ± 0.1 g/cm3 (Predicted) |

| Storage Temperature | 2-8°C[2][3] |

| Vapor Pressure | 0.0 ± 0.8 mmHg at 25°C[2] |

Handling and Storage

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[4]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

In case of exposure to p-tolylphosphonic acid, immediate medical attention is crucial.

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

After Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

After Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release and Fire-Fighting Measures

Accidental Release:

-

Evacuate personnel from the area.

-

Wear appropriate PPE, including respiratory protection.

-

Avoid generating dust.

-

Carefully sweep up the spilled material and place it into a suitable container for disposal.

-

Clean the spill area thoroughly with a suitable absorbent material.

Fire-Fighting:

-

Use extinguishing media appropriate for the surrounding fire, such as water spray, carbon dioxide (CO2), dry chemical, or foam.

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

-

Combustion may produce hazardous gases, including oxides of phosphorus and carbon.

Logical Workflow for Chemical Spill Response

The following diagram illustrates a general workflow for responding to a chemical spill, which is applicable for p-tolylphosphonic acid.

Caption: General workflow for responding to a chemical spill.

References

Molecular weight and formula of p-Tolylphosphonic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential technical data and a representative synthesis pathway for p-Tolylphosphonic acid, a compound of interest in various chemical and pharmaceutical research fields. The information is structured to be a practical resource for laboratory and development settings.

Core Properties of p-Tolylphosphonic Acid

p-Tolylphosphonic acid is an organophosphorus compound characterized by a tolyl group attached to a phosphonic acid moiety. Its chemical properties make it a versatile building block in organic synthesis.

Quantitative Data Summary

The fundamental physicochemical properties of p-Tolylphosphonic acid are summarized in the table below for quick reference.

| Property | Value | Citation(s) |

| Molecular Formula | C₇H₉O₃P | [1][2][3] |

| Molecular Weight | 172.12 g/mol | [1][2][4] |

| CAS Number | 3366-72-1 | [1][2][3][5] |

Synthesis Pathway: The Michaelis-Arbuzov Reaction

A primary and historically significant method for forming a carbon-phosphorus bond to create phosphonates is the Michaelis-Arbuzov reaction.[6][7][8] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide.[9][10] The overall process converts a trivalent phosphorus ester into a pentavalent phosphonate.[7]

The synthesis of a p-tolylphosphonate ester, a direct precursor to p-Tolylphosphonic acid, can be conceptualized through this reaction. The general mechanism proceeds in two main steps:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the phosphorus atom in a trialkyl phosphite on the electrophilic carbon of an alkyl or aryl halide (in this case, a p-tolyl halide). This step forms a phosphonium salt intermediate.[7][10]

-

Dealkylation: The displaced halide anion then attacks one of the alkyl groups of the phosphonium salt in a second Sₙ2 reaction. This results in the formation of the final phosphonate ester and an alkyl halide byproduct.[7]

To obtain the final p-Tolylphosphonic acid, a subsequent hydrolysis step of the resulting phosphonate ester would be required.

Below is a logical workflow diagram illustrating the key stages of the Michaelis-Arbuzov reaction for the synthesis of a dialkyl p-tolylphosphonate.

Experimental Protocols

While a detailed, step-by-step protocol for the synthesis of p-Tolylphosphonic acid is highly dependent on the specific laboratory equipment, scale, and desired purity, the following outlines the general methodology based on the Michaelis-Arbuzov reaction.

Synthesis of Dialkyl p-Tolylphosphonate (General Protocol):

-

Reaction Setup: An appropriate p-tolyl halide (e.g., p-iodotoluene or p-bromotoluene) and a slight excess of a trialkyl phosphite (e.g., triethyl phosphite) are combined in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The reaction is typically performed neat or with a high-boiling inert solvent.

-

Heating: The reaction mixture is heated. Reaction temperatures commonly range from 120°C to 160°C.[7] The progress of the reaction can be monitored by observing the distillation of the alkyl halide byproduct or by analytical techniques such as TLC or GC.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess trialkyl phosphite and the alkyl halide byproduct are removed under reduced pressure. The resulting crude dialkyl p-tolylphosphonate can be purified by vacuum distillation or column chromatography.

Hydrolysis to p-Tolylphosphonic Acid:

-

Acid Hydrolysis: The purified dialkyl p-tolylphosphonate is refluxed with a strong acid, such as concentrated hydrochloric acid.

-

Isolation: After the reaction is complete, the solution is cooled, and the p-Tolylphosphonic acid product, which is typically a solid, is isolated by filtration.

-

Purification: The crude acid can be further purified by recrystallization from an appropriate solvent system (e.g., water or an ethanol/water mixture) to yield the final high-purity product.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 3366-72-1|p-Tolylphosphonic acid|BLD Pharm [bldpharm.com]

- 3. TR-P072395 - p-tolylphosphonic-acid | 3366-72-1 [cymitquimica.com]

- 4. 3366-72-1|对甲苯磷酸|p-Tolylphosphonic acid|-范德生物科技公司 [bio-fount.com]

- 5. p-Tolylphosphonic acid (1 x 250 mg) | Reagentia [reagentia.eu]

- 6. grokipedia.com [grokipedia.com]

- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Arbuzov Reaction [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols: p-Tolylphosphonic Acid as a Catalyst in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of p-tolylphosphonic acid and related arylphosphonic acids as catalysts in organic synthesis. While specific data for p-tolylphosphonic acid is emerging, the information presented herein is based on the catalytic activity of closely related phenylphosphonic acid and the general principles of Brønsted acid catalysis.

Introduction to Arylphosphonic Acids in Catalysis

Arylphosphonic acids, such as p-tolylphosphonic acid and phenylphosphonic acid (PPA), are non-volatile, solid organophosphorus compounds that can function as effective Brønsted acid catalysts.[1] Their solid nature and thermal stability offer advantages in terms of handling, recovery, and potential for use in heterogeneous catalysis.[1] These catalysts are particularly useful in reactions that are accelerated by proton transfer, such as condensation and multi-component reactions.

Key Applications and Experimental Protocols

Arylphosphonic acids have demonstrated efficacy as reusable heterogeneous catalysts for multi-component reactions, such as the phospha-Mannich (Kabachnik-Fields) reaction for the synthesis of α-aminophosphonates.[1] These products are of significant interest due to their potential biological activities.

Experimental Protocol: Synthesis of α-Aminophosphonates using Phenylphosphonic Acid as a Catalyst

-

Materials:

-

Aldehyde (1.0 mmol)

-

Amine (1.0 mmol)

-

Dialkyl phosphite (1.0 mmol)

-

Phenylphosphonic acid (PPA) (5 mol%)

-

Solvent (e.g., toluene, or solvent-free)

-

-

Procedure:

-

To a round-bottom flask, add the aldehyde, amine, dialkyl phosphite, and phenylphosphonic acid.

-

The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 2-6 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solvent is used, remove it under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

-

The solid catalyst can potentially be recovered by filtration, washed, and reused.

-

While p-toluenesulfonic acid is more commonly cited for esterification, the acidic nature of p-tolylphosphonic acid makes it a viable catalyst for this transformation. The reaction proceeds via the classical Fischer esterification mechanism, where the phosphonic acid protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by the alcohol.

Experimental Protocol: p-Tolylphosphonic Acid Catalyzed Esterification

-

Materials:

-

Carboxylic acid (1.0 equiv)

-

Alcohol (3.0-5.0 equiv, can also be used as solvent)

-

p-Tolylphosphonic acid (1-5 mol%)

-

Anhydrous solvent (e.g., toluene, if the alcohol is not the solvent)

-

Dean-Stark apparatus (optional, for water removal)

-

-

Procedure:

-

Combine the carboxylic acid, alcohol, and p-tolylphosphonic acid in a round-bottom flask. If using a solvent and a Dean-Stark trap, assemble the apparatus.

-

Heat the reaction mixture to reflux. The reaction temperature will depend on the boiling point of the alcohol or solvent used.

-

Continuously remove the water formed during the reaction using a Dean-Stark trap to drive the equilibrium towards the product.

-

Monitor the reaction by TLC or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the ester with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude ester by distillation or column chromatography.

-

Quantitative Data Summary

The following table summarizes representative quantitative data for reactions catalyzed by arylphosphonic acids. It is important to note that data for p-tolylphosphonic acid specifically is limited in the reviewed literature, and thus, data for phenylphosphonic acid is included as a close analogue.

| Reaction Type | Catalyst | Catalyst Loading (mol%) | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Nitrile Silicification | Phenylphosphonic acid deriv. | Not specified | Benzaldehyde, Trimethylsilyl cyanide | Toluene | Not specified | 48 | 45 (Conv.) | [2] |

| Phospha-Mannich | Phenylphosphonic acid | 5 - 10 | Various aldehydes, amines, and phosphites | Toluene/SF | 80 - 100 | 2 - 6 | Good-Exc. | General protocol based on[1] |

| Esterification (general) | p-Tolylphosphonic acid | 1 - 5 | Carboxylic acid, Alcohol | Toluene/SF | Reflux | 4 - 12 | Good-Exc. | General protocol |

Conv. = Conversion; SF = Solvent-Free; Good-Exc. = Good to Excellent yields reported, specific percentages vary with substrates.

Visualizations

Caption: General experimental workflow for a catalyzed organic reaction.

Caption: Proposed catalytic cycle for Fischer esterification.

References

Application of p-Tolylphosphonic Acid in Materials Science: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolylphosphonic acid (p-TPA) is an organophosphorus compound with significant potential in various fields of materials science. Its phosphonic acid group provides a robust anchor to a wide range of metal and metal oxide surfaces, enabling the formation of stable, self-assembled monolayers (SAMs). The tolyl group, a substituted aromatic ring, imparts specific organic functionalities to the surface, influencing properties such as hydrophobicity, corrosion resistance, and electronic characteristics. This document provides detailed application notes and experimental protocols for the use of p-Tolylphosphonic acid in surface modification, corrosion inhibition, and as a potential component in the synthesis of advanced materials.

Surface Modification of Metal Oxides and Nanoparticles

The strong interaction between the phosphonic acid moiety and metal oxide surfaces allows for the precise engineering of surface properties. This is critical in applications ranging from organic electronics to biomedical devices.

Application Note:

p-Tolylphosphonic acid can be used to form dense and stable SAMs on various metal oxide substrates, including but not limited to Indium Tin Oxide (ITO), Zinc Oxide (ZnO), Aluminum Oxide (Al₂O₃), and Iron Oxide (Fe₂O₃/Fe₃O₄) nanoparticles.[1][2][3][4] This surface modification can be leveraged to:

-

Tune Work Function: The dipole moment of the p-tolyl group can alter the work function of conductive metal oxides like ITO, which is crucial for optimizing charge injection in organic light-emitting diodes (OLEDs) and other electronic devices.[5][6][7]

-

Control Surface Energy and Wettability: The aromatic tolyl group can significantly increase the hydrophobicity of a surface, which is advantageous for creating water-repellent coatings and controlling the interface in composite materials.

-

Enhance Biocompatibility and Functionalization: When applied to nanoparticles, the organic layer can improve their stability in biological media and provide a platform for further functionalization with biomolecules for applications in drug delivery and bioimaging.[1]

Quantitative Data Summary:

| Substrate | Modifier | Method | Change in Work Function (eV) | Change in Water Contact Angle (°) | Reference |

| Indium Tin Oxide (ITO) | Fluorinated Benzyl PAs | Solution Deposition | Tunable over 1 eV | - | [6] |

| Zinc Oxide (ZnO) | Phenylphosphonic Acid | Solution Deposition | Tunable over 1.7 eV | - | [3] |

| Copper Oxide | Perfluorodecylphosphonic acid | Liquid Phase Reaction | - | > 140° | [8] |

Note: Data for p-Tolylphosphonic acid is limited; related phosphonic acids are presented for comparison.

Experimental Protocol: Surface Modification of ITO with p-Tolylphosphonic Acid

This protocol describes the formation of a self-assembled monolayer of p-Tolylphosphonic acid on an Indium Tin Oxide (ITO) substrate.

Materials:

-

p-Tolylphosphonic acid (p-TPA)

-

Indium Tin Oxide (ITO) coated glass slides

-

Anhydrous Toluene

-

Isopropanol

-

Deionized water

-

Nitrogen gas source

-

Ultrasonic bath

-

Glass vials with caps

-

Spinner or dip-coater

Procedure:

-

Substrate Cleaning: a. Sequentially sonicate the ITO slides in deionized water, isopropanol, and then toluene for 15 minutes each. b. Dry the substrates under a stream of dry nitrogen gas. c. Treat the cleaned substrates with UV-Ozone for 15 minutes to remove any remaining organic contaminants and to hydroxylate the surface.

-

Solution Preparation: a. Prepare a 1 mM solution of p-TPA in anhydrous toluene. Ensure the p-TPA is fully dissolved, using gentle heating or sonication if necessary.

-

Monolayer Formation (Dip-Coating Method): a. Immerse the cleaned and dried ITO substrates into the p-TPA solution in a sealed glass vial. b. Allow the substrates to remain in the solution for 24 hours at room temperature to ensure the formation of a well-ordered monolayer.

-

Rinsing and Drying: a. Remove the substrates from the solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed molecules. b. Dry the substrates under a stream of dry nitrogen gas.

-

Annealing (Optional): a. To improve the stability and ordering of the monolayer, the modified substrates can be annealed at 100-120°C for 10-15 minutes.

-

Characterization: a. The successful formation of the p-TPA monolayer can be confirmed using surface characterization techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect phosphorus and changes in the carbon and oxygen spectra, and contact angle goniometry to measure the change in surface wettability.

Experimental Workflow for Surface Modification

Caption: Workflow for surface modification of ITO with p-TPA.

Corrosion Inhibition

Phosphonic acids and their derivatives are effective corrosion inhibitors for various metals and alloys, particularly in acidic environments.

Application Note:

p-Tolylphosphonic acid can act as a corrosion inhibitor by forming a protective, hydrophobic film on the metal surface. This film acts as a barrier, preventing the direct contact of the metal with the corrosive medium. The tolyl group contributes to the hydrophobicity and packing density of this protective layer. This application is relevant for protecting mild steel, copper, and aluminum alloys in industrial settings.[9][10][11]

Quantitative Data Summary:

| Metal | Corrosive Medium | Inhibitor | Concentration | Inhibition Efficiency (%) | Reference |

| Mild Steel | 1.0 M H₂SO₄ | 1-(morpholino(p-tolyl)methyl)urea | - | Concentration dependent | [9] |

| Mild Steel | 1 N HNO₃ | 2-thioacetic acid–5-pyridyl-1,3,4-oxadiazole Co(II) complex | 500 ppm | 89.7 | [12] |

| Mild Steel | 1.0 M HCl | Theobroma cacao peel extract | 2.5% | 96.3 | [13] |

| Mild Steel | H₂SO₄ | Pentyltriphenylphosphoniumbromide | 10⁻³ M | > 93 | [11] |

Note: Specific data for p-Tolylphosphonic acid is limited. Data for related compounds and effective inhibitors are provided for context.

Experimental Protocol: Evaluation of Corrosion Inhibition by Weight Loss Method

This protocol outlines a standard weight loss method to evaluate the corrosion inhibition efficiency of p-Tolylphosphonic acid on mild steel in an acidic medium.

Materials:

-

Mild steel coupons of known dimensions

-

1 M Hydrochloric acid (HCl) solution

-

p-Tolylphosphonic acid (p-TPA)

-

Acetone

-

Deionized water

-

Abrasive paper (e.g., silicon carbide, various grits)

-

Analytical balance (accurate to 0.1 mg)

-

Water bath or thermostat

-

Glass beakers and hooks

Procedure:

-

Coupon Preparation: a. Mechanically polish the mild steel coupons with progressively finer grades of abrasive paper. b. Degrease the coupons by washing with acetone, followed by rinsing with deionized water. c. Dry the coupons thoroughly and weigh them accurately using an analytical balance. Record this as the initial weight (W_initial).

-

Inhibitor Solution Preparation: a. Prepare a series of 1 M HCl solutions containing different concentrations of p-TPA (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM). b. Prepare a blank solution of 1 M HCl without any inhibitor.

-

Corrosion Test: a. Completely immerse the pre-weighed mild steel coupons in the test solutions (both with and without inhibitor) using glass hooks. b. Maintain a constant temperature (e.g., 25°C or 50°C) using a water bath for a specified immersion period (e.g., 6 hours).

-

Post-Immersion Treatment: a. After the immersion period, carefully remove the coupons from the solutions. b. Rinse the coupons with deionized water to remove any corrosion products. c. Clean the coupons with a soft brush, rinse again with deionized water, then with acetone, and dry them. d. Weigh the dried coupons accurately and record this as the final weight (W_final).

-